Sulfide, 2,4-dinitrophenyl 2,4-xylyl
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Overview
Description
Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) is a chemical compound with the molecular formula C14H12N2O4S It is known for its unique structure, which includes a sulfide group attached to a 2,4-dinitrophenyl group and a 2,4-xylyl group
Preparation Methods
The synthesis of Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) typically involves the reaction of mercaptan with dinitrofluorobenzene in the presence of sodium bicarbonate at room temperature . This method allows for the formation of the desired sulfide compound through a nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) can be compared with other similar compounds, such as:
2,4-dinitrophenyl sulfide: This compound lacks the 2,4-xylyl group, making it less complex.
2,4-dinitrophenyl 2,4-dimethylphenyl sulfide: Similar in structure but with different substituents on the phenyl ring.
The uniqueness of this compound (6CI,8CI) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13616-84-7 |
---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfanyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-9-3-5-13(10(2)7-9)21-14-6-4-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
DEKAJGGPWMWATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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